2'-O-(2-Methoxyethyl)-cytidine
Overview
Description
2’-O-(2-Methoxyethyl)-cytidine is a chemically modified nucleoside analog. It is a derivative of cytidine, where the 2’-hydroxyl group of the ribose sugar is replaced with a 2-methoxyethyl group. This modification enhances the stability and binding affinity of the nucleoside, making it a valuable component in antisense oligonucleotides and other nucleic acid-based therapeutics .
Mechanism of Action
Target of Action
2’-O-(2-Methoxyethyl)-cytidine, also known as Volanesorsen, is a 20-nucleotide partially 2’-O-(2-Methoxyethyl) (2’-MOE)–modified antisense oligonucleotide (ASO) gapmer . The primary targets of this compound are specific mRNA sequences. By binding to these target mRNAs, it modulates the translation of proteins or eliminates toxic RNA .
Mode of Action
The compound works by hybridizing to its target complementary mRNA . This interaction may alter the site of splicing or result in RNA degradation through RNase H activity . The 2’-O-(2-Methoxyethyl) modification on the ribose moiety has consistently demonstrated greater metabolic stability and higher binding affinity to the target .
Biochemical Pathways
The specific biochemical pathways affected by 2’-O-(2-Methoxyethyl)-cytidine depend on the target mRNA. By modulating the translation of proteins or eliminating toxic RNA, it can influence various biochemical pathways .
Pharmacokinetics
Volanesorsen is highly bound to plasma proteins that are similar in mice, monkeys, and humans . In all species, plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase following subcutaneous bolus administration . The plasma metabolite profiles of Volanesorsen are similar across species, with Volanesorsen as the major component . Various shortened oligonucleotide metabolites were identified in tissues in the multiple-dose mouse and monkey studies .
Result of Action
The molecular and cellular effects of 2’-O-(2-Methoxyethyl)-cytidine’s action are primarily the result of its interaction with target mRNA. By altering the site of splicing or causing RNA degradation, it can modulate the translation of proteins or eliminate toxic RNA . This can lead to changes in cellular function depending on the specific mRNA target.
Biochemical Analysis
Biochemical Properties
2’-O-(2-Methoxyethyl)-cytidine exhibits improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity compared to phosphorothioate DNA (PS-DNA) . The MOE modification offers these advantages, making it a valuable tool in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in RNA processing and degradation .
Cellular Effects
In cellular processes, 2’-O-(2-Methoxyethyl)-cytidine has shown to influence cell function . It has been observed to enhance RNA affinity and improve cellular uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the context of the cellular environment .
Molecular Mechanism
The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to its target mRNA molecules and modulates their function, which can lead to changes in protein synthesis and cellular processes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’-O-(2-Methoxyethyl)-cytidine can change. It has been noted for its stability and resistance to degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, although these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2’-O-(2-Methoxyethyl)-cytidine can vary with different dosages in animal models . Studies have shown that it is highly bound to plasma proteins in mice, monkeys, and humans .
Metabolic Pathways
2’-O-(2-Methoxyethyl)-cytidine is involved in various metabolic pathways . It interacts with enzymes and cofactors involved in RNA processing and degradation .
Transport and Distribution
2’-O-(2-Methoxyethyl)-cytidine is transported and distributed within cells and tissues . It is highly bound to plasma proteins, which could play a role in its transport . Its distribution is dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 h .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(2-Methoxyethyl)-cytidine typically involves the alkylation of cytidine. One common method includes dissolving cytidine in a polar solvent and then reacting it with an alkylating reagent such as 2-methoxyethyl chloride in the presence of a base like sodium hydride . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-O-(2-Methoxyethyl)-cytidine follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including crystallization and chromatography, to achieve the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2’-O-(2-Methoxyethyl)-cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 2’-methoxyethyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the 2’-position .
Scientific Research Applications
2’-O-(2-Methoxyethyl)-cytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Employed in the study of gene expression and regulation through antisense oligonucleotides.
Industry: Utilized in the development of nucleic acid-based diagnostics and therapeutics
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyl-cytidine: Another modified nucleoside with a methyl group at the 2’-position.
2’-Fluoro-cytidine: Contains a fluorine atom at the 2’-position.
2’-O-(2-Methoxyethyl)-adenosine: Similar modification but with adenosine as the base .
Uniqueness
2’-O-(2-Methoxyethyl)-cytidine is unique due to its combination of enhanced nuclease resistance, increased binding affinity, and reduced toxicity. These properties make it particularly valuable in the development of antisense oligonucleotides and other nucleic acid-based therapeutics .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOGMMXZKKVMBT-QCNRFFRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454431 | |
Record name | 2'-O-(2-Methoxyethyl)-cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223777-16-0 | |
Record name | 2′-O-(2-Methoxyethyl)cytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-O-(2-Methoxyethyl)-cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the provided research paper answer questions about the biological activity or applications of 2'-O-(2-Methoxyethyl)-cytidine?
A2: Unfortunately, no. The research paper primarily focuses on the chemical synthesis of this compound and its uridine analog. [] To explore the biological activity, applications, or properties of this compound, further research and literature beyond this specific paper are needed.
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